molecular formula C21H19F2N3O2 B2654681 1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775467-13-4

1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No. B2654681
CAS RN: 1775467-13-4
M. Wt: 383.399
InChI Key: VMBWOGOXMWEJER-UHFFFAOYSA-N
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Description

1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, also known as DFBO-MP, is a novel compound that has recently been identified as a promising therapeutic target for a variety of medical conditions. DFBO-MP is a member of the piperidine family and is composed of a difluorobenzoyl moiety and a 3-phenyl-1,2,4-oxadiazol-5-ylmethyl piperidine side chain. It is an important compound in organic synthesis, as it can be used to synthesize a variety of other compounds.

Scientific Research Applications

Synthesis and Biological Evaluation

1,3,4-Oxadiazole and piperidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. For instance, derivatives bearing the piperidine moiety have shown moderate to good activities against both Gram-positive and Gram-negative bacteria, as well as fungal strains (Jadhav et al., 2017). Moreover, specific piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been evaluated as promising anticancer agents, with some compounds exhibiting low IC50 values, suggesting strong anticancer potential relative to reference drugs (Rehman et al., 2018).

Chemical Structure and Activity Relationship

The synthesis, characterization, and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides have been undertaken, highlighting the importance of structural modifications for enhancing biological activity. These compounds have been screened against butyrylcholinesterase (BChE) enzyme, with molecular docking studies suggesting significant ligand-BChE binding affinity (Khalid et al., 2016).

Antimicrobial and Anticancer Applications

Further research has synthesized and tested various piperidine and 1,3,4-oxadiazole derivatives for their antimicrobial and anticancer activities. These studies reveal the potential of such compounds in developing new therapeutic agents, underscoring the structural diversity and functional adaptability of these chemical frameworks (Sanjeevarayappa et al., 2015; Krolenko et al., 2016).

properties

IUPAC Name

(2,5-difluorophenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O2/c22-16-6-7-18(23)17(13-16)21(27)26-10-8-14(9-11-26)12-19-24-20(25-28-19)15-4-2-1-3-5-15/h1-7,13-14H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBWOGOXMWEJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NC(=NO2)C3=CC=CC=C3)C(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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